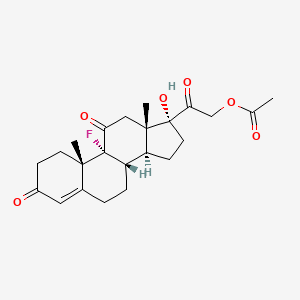

9alpha-Fluorcortisolacetat

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9alpha-Fluorcortisolacetat is a synthetic corticosteroid with potent mineralocorticoid activity. It is structurally similar to cortisol, differing by the addition of a fluorine atom at the 9alpha position. This modification enhances its biological activity, making it a valuable compound in medical and scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9alpha-Fluorcortisolacetat involves multiple steps, starting from a suitable steroid precursorThe reaction conditions must be carefully optimized to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure consistency and compliance with regulatory standards. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the purity and concentration of the compound throughout the production process .

Análisis De Reacciones Químicas

Types of Reactions: 9alpha-Fluorcortisolacetat undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Substitution: The fluorine atom at the 9alpha position can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxy derivatives .

Aplicaciones Científicas De Investigación

9alpha-Fluorcortisolacetat has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of steroid chemistry and fluorination reactions.

Biology: The compound is employed in studies investigating the role of corticosteroids in cellular processes and signaling pathways.

Medicine: this compound is used in the development of new corticosteroid-based therapies for conditions such as adrenal insufficiency and inflammatory diseases.

Industry: The compound is utilized in the production of pharmaceutical formulations and as a standard in quality control processes

Mecanismo De Acción

The mechanism of action of 9alpha-Fluorcortisolacetat involves its interaction with mineralocorticoid receptors in target tissues. Upon binding to these receptors, the compound modulates the expression of specific genes involved in electrolyte balance and fluid homeostasis. This leads to increased reabsorption of sodium and water in the kidneys, resulting in elevated blood pressure and reduced inflammation .

Comparación Con Compuestos Similares

Fludrocortisone: A synthetic corticosteroid with similar mineralocorticoid activity, used in the treatment of adrenal insufficiency.

Fluticasone: Another synthetic corticosteroid, primarily used for its anti-inflammatory properties in the treatment of asthma and allergic rhinitis

Uniqueness: 9alpha-Fluorcortisolacetat is unique due to its specific fluorination at the 9alpha position, which significantly enhances its mineralocorticoid activity compared to other corticosteroids. This makes it particularly effective in conditions requiring potent mineralocorticoid action .

Actividad Biológica

9alpha-Fluorcortisolacetat, also known as fludrocortisone acetate, is a synthetic corticosteroid that exhibits significant mineralocorticoid activity. It is primarily used in clinical settings to manage conditions such as adrenal insufficiency and orthostatic hypotension. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacodynamics, and clinical implications through diverse research findings and case studies.

This compound mimics the action of aldosterone, a natural mineralocorticoid hormone. Its primary mechanism involves binding to the mineralocorticoid receptor (MR) in renal epithelial cells, leading to the following biological effects:

- Sodium Retention : Increases sodium reabsorption in the distal tubules and collecting ducts of the kidneys.

- Potassium Excretion : Promotes potassium excretion, which can lead to hypokalemia if not monitored.

- Water Retention : Enhances water retention indirectly through sodium reabsorption, which increases blood volume and blood pressure.

Pharmacodynamics

The pharmacodynamics of this compound reveal its potency and duration of action compared to other corticosteroids. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~100% (oral) |

| Peak Plasma Concentration | 1-2 hours |

| Half-Life | 18-36 hours |

| Protein Binding | >90% (mainly to transcortin) |

Adrenal Insufficiency

This compound is commonly prescribed for patients with primary adrenal insufficiency (Addison's disease) or secondary adrenal insufficiency. Its ability to enhance sodium retention is crucial in preventing hyponatremia and maintaining blood pressure.

Case Study : A 45-year-old female diagnosed with Addison's disease was treated with fludrocortisone acetate at a dosage of 0.1 mg daily. After three months, her serum sodium levels improved from 132 mEq/L to 140 mEq/L, and she reported increased energy levels and reduced fatigue.

Orthostatic Hypotension

In patients suffering from orthostatic hypotension, fludrocortisone acetate helps increase blood volume and mitigate symptoms associated with postural changes.

Research Findings : A randomized controlled trial involving 50 patients with orthostatic hypotension demonstrated that those receiving fludrocortisone acetate showed a significant increase in standing blood pressure compared to placebo (mean increase of 10 mmHg) over a six-week period.

Side Effects and Monitoring

While effective, the use of this compound is associated with several side effects that require careful monitoring:

- Hypertension : Due to increased blood volume.

- Hypokalemia : Regular potassium level checks are essential.

- Edema : Fluid retention may lead to peripheral edema.

Propiedades

IUPAC Name |

[2-[(8S,9R,10S,13S,14S,17R)-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-17,29H,4-9,11-12H2,1-3H3/t16-,17-,20-,21-,22-,23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHYILPJUKGJDI-XYNXPQAZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3(C2CCC4=CC(=O)CCC43C)F)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.